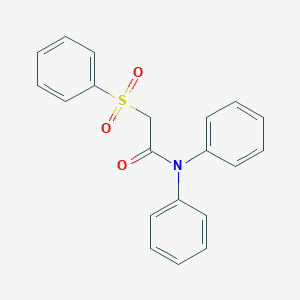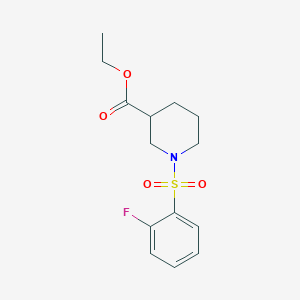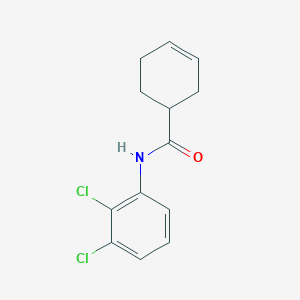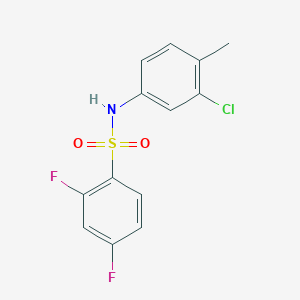
N-(1-adamantyl)-4-(trifluoromethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-adamantyl)-4-(trifluoromethyl)benzenesulfonamide, commonly known as ADX-47273, is a selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a small molecule drug that has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Mechanism of Action
ADX-47273 acts as a positive allosteric modulator of N-(1-adamantyl)-4-(trifluoromethyl)benzenesulfonamide, which means that it enhances the activity of the receptor in response to glutamate, the neurotransmitter that activates N-(1-adamantyl)-4-(trifluoromethyl)benzenesulfonamide. Specifically, ADX-47273 binds to a site on the receptor that is distinct from the glutamate binding site, causing a conformational change that increases the affinity of the receptor for glutamate.
Biochemical and Physiological Effects
The modulation of N-(1-adamantyl)-4-(trifluoromethyl)benzenesulfonamide activity by ADX-47273 has been shown to have several biochemical and physiological effects. These include the regulation of synaptic plasticity, the modulation of neuronal excitability, and the regulation of dopamine release in the brain. These effects are thought to underlie the potential therapeutic effects of ADX-47273 in various neurological and psychiatric disorders.
Advantages and Limitations for Lab Experiments
ADX-47273 has several advantages for use in laboratory experiments. It is a small molecule drug that is relatively easy to synthesize and purify, and it has a well-defined mechanism of action that can be studied using a variety of biochemical and electrophysiological techniques. However, ADX-47273 also has some limitations, including its relatively low potency and selectivity for N-(1-adamantyl)-4-(trifluoromethyl)benzenesulfonamide, which can make it difficult to use in certain experimental contexts.
Future Directions
There are several potential future directions for research on ADX-47273. These include the development of more potent and selective N-(1-adamantyl)-4-(trifluoromethyl)benzenesulfonamide modulators, the investigation of the potential therapeutic applications of ADX-47273 in various neurological and psychiatric disorders, and the exploration of the underlying mechanisms of its effects on synaptic plasticity, neuronal excitability, and dopamine release in the brain. Additionally, further research is needed to fully understand the potential advantages and limitations of ADX-47273 for use in laboratory experiments.
Synthesis Methods
The synthesis of ADX-47273 involves several steps, including the preparation of the starting materials, the formation of the sulfonamide bond, and the introduction of the adamantyl and trifluoromethyl groups. The final product is obtained through a series of purification steps, including crystallization and chromatography.
Scientific Research Applications
ADX-47273 has been the subject of numerous scientific studies, which have investigated its potential therapeutic applications in various neurological and psychiatric disorders. These studies have shown that ADX-47273 can modulate the activity of N-(1-adamantyl)-4-(trifluoromethyl)benzenesulfonamide, which is involved in several key processes in the brain, including synaptic plasticity, learning, and memory.
properties
Product Name |
N-(1-adamantyl)-4-(trifluoromethyl)benzenesulfonamide |
|---|---|
Molecular Formula |
C17H20F3NO2S |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-(1-adamantyl)-4-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C17H20F3NO2S/c18-17(19,20)14-1-3-15(4-2-14)24(22,23)21-16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13,21H,5-10H2 |
InChI Key |
IOVNGYWOMXUDAU-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)NS(=O)(=O)C4=CC=C(C=C4)C(F)(F)F |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NS(=O)(=O)C4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(dimethylamino)phenyl]-2-(pyridin-2-ylsulfanyl)acetamide](/img/structure/B262853.png)
![4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2-butynyl 4-bromobenzoate](/img/structure/B262856.png)
![1-{[(2,2-Dichlorocyclopropyl)methyl]sulfonyl}-4-methylbenzene](/img/structure/B262858.png)
![1-phenyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B262862.png)
![1-[(2,4-Difluorophenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B262872.png)
![Ethyl 1-[(2-fluorophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B262876.png)




![Ethyl 2-[(4-cyanophenyl)sulfonylamino]benzoate](/img/structure/B262886.png)
![4-cyano-N-[2-(cyclohexen-1-yl)ethyl]benzenesulfonamide](/img/structure/B262900.png)
![Benzamide, 3,5-dimethoxy-N-[2-(2-thienyl)ethyl]-](/img/structure/B262908.png)